![molecular formula C8H15N B561334 3-Methyl-2-azabicyclo[3.2.1]octane CAS No. 101251-90-5](/img/structure/B561334.png)
3-Methyl-2-azabicyclo[3.2.1]octane
Overview
Description
3-Methyl-2-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have significant potential in drug discovery due to their unique chemical properties and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-azabicyclo[3.2.1]octane typically involves intramolecular cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the intramolecular cyclization of N-tosylated amines can yield the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Applications
1. Neurotransmitter Interaction
Research indicates that 3-Methyl-2-azabicyclo[3.2.1]octane interacts with acetylcholine receptors, potentially acting as an agonist for nicotinic receptors and an inhibitor of acetylcholinesterase. This dual action may enhance synaptic transmission by increasing acetylcholine levels, suggesting applications in cognitive enhancement and neuroprotection.
2. Potential Therapeutic Uses
The compound's pharmacological profile positions it as a candidate for treating various neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in:
- Cognitive Disorders : Enhancing memory and learning processes.
- Neurodegenerative Diseases : Potential use in conditions like Alzheimer's disease due to its neuroprotective properties.
- Mood Disorders : As a monoamine reuptake inhibitor, it may be beneficial in treating depression and anxiety disorders .
Synthetic Routes
Several synthetic methodologies have been developed to produce this compound, which include:
- Cyclization Reactions : Utilizing precursors like 2-iodomethyl-3-oxo derivatives to form the bicyclic structure.
- Functionalization Techniques : Modifying the nitrogen atom or carbon framework to enhance biological activity or selectivity towards specific receptors .
Case Study 1: Cognitive Enhancement
A study explored the effects of this compound on cognitive function in animal models. Results indicated significant improvements in memory retention and learning capabilities, attributed to its action on nicotinic acetylcholine receptors .
Case Study 2: Neuroprotection
Another investigation assessed the compound's neuroprotective effects against oxidative stress in neuronal cell cultures. The findings demonstrated that treatment with this compound reduced cell death and improved cellular viability, highlighting its potential as a therapeutic agent in neurodegenerative diseases .
Comparative Analysis of Biological Activities
Activity | Mechanism | Potential Application |
---|---|---|
Acetylcholine Receptor Agonism | Enhances synaptic transmission | Cognitive enhancement |
Acetylcholinesterase Inhibition | Increases acetylcholine levels | Treatment of Alzheimer's disease |
Monoamine Reuptake Inhibition | Modulates serotonin and dopamine levels | Depression and anxiety treatment |
Mechanism of Action
The mechanism of action of 3-Methyl-2-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares the same bicyclic core but lacks the methyl group at the 3-position.
8-Azabicyclo[3.2.1]octane: Another similar compound with a different substitution pattern on the bicyclic core.
Uniqueness: 3-Methyl-2-azabicyclo[3.2.1]octane is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .
Biological Activity
3-Methyl-2-azabicyclo[3.2.1]octane is a bicyclic compound belonging to the class of azabicyclic compounds, characterized by its unique structure that includes a nitrogen atom integrated into a bicyclic framework. This compound is structurally similar to tropane alkaloids, which are known for their diverse biological activities and therapeutic applications. The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems, particularly its effects on acetylcholine receptors.
The mechanism of action of this compound involves its binding to various receptors and enzymes within the central nervous system (CNS). Notably, it has shown potential as:
- Acetylcholine Receptor Modulator : The compound acts as an agonist for nicotinic acetylcholine receptors, which are crucial for neurotransmission and cognitive functions. This interaction may enhance synaptic transmission and cognitive performance by increasing acetylcholine levels through inhibition of acetylcholinesterase activity .
- Neuroprotective Agent : Its ability to modulate neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for further research in cognitive enhancement therapies .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Receptor Interaction | Agonist for nicotinic acetylcholine receptors; potential antagonist at muscarinic receptors . |
Enzyme Inhibition | Inhibitor of acetylcholinesterase, leading to increased acetylcholine levels . |
Cognitive Enhancement | Potential applications in improving memory and learning processes . |
Neuroprotection | Possible protective effects against neurodegenerative conditions . |
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Tropine | Tropane Alkaloid | Contains a similar bicyclic structure; used in medicine |
Atropine | Tropane Alkaloid | Anticholinergic properties; widely used clinically |
Scopolamine | Tropane Alkaloid | Known for its sedative effects; used in motion sickness |
8-Methyl-8-azabicyclo[3.2.1]octene | Bicyclic Compound | Significant biological activity; core structure in drugs |
This table highlights how this compound's unique methyl substitution at the 3-position influences its biological activity compared to other tropane derivatives.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Neurotransmitter Interaction Studies : Research indicates that this compound exhibits significant binding affinity to nicotinic acetylcholine receptors, which play a crucial role in cognitive processes such as attention and memory .
- Potential in Drug Development : The compound has been investigated for its therapeutic applications in treating conditions like Alzheimer's disease due to its cholinergic activity .
- Synthesis and Structure Activity Relationship (SAR) : Ongoing research focuses on synthesizing analogs of this compound to enhance its efficacy and selectivity for specific biological targets .
Q & A
Q. What are the key considerations for synthesizing 3-Methyl-2-azabicyclo[3.2.1]octane and its derivatives in laboratory settings?
(Basic)
The synthesis of this bicyclic amine and its derivatives involves multi-step protocols with stringent control over reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) stabilize intermediates and enhance nucleophilic substitution efficiency .
- Temperature modulation : Reactions are often conducted between 0°C–60°C to minimize side products during cyclization or functionalization .
- Catalyst systems : Palladium or copper catalysts enable cross-coupling reactions (e.g., triazole formation), requiring inert atmospheres to prevent oxidation .
Example Pathway :
Cyclization : Precursor amines (e.g., tropinone analogs) undergo acid-catalyzed cyclization.
Methylation : Alkylation with methyl iodide introduces the methyl group at the 2-position.
Functionalization : Sulfonylation or triazole addition via benzenesulfonyl chlorides or click chemistry .
Table 1 : Key Reaction Parameters
Step | Reagents/Conditions | Yield Range |
---|---|---|
Cyclization | HCl/EtOH, reflux | 65–75% |
Methylation | CH₃I, K₂CO₃, DMF | 80–85% |
Sulfonylation | ArSO₂Cl, Et₃N, CH₂Cl₂ | 70–75% |
Q. How can researchers characterize the stereochemistry and molecular conformation of this compound derivatives?
(Basic)
- NMR Spectroscopy : H and C NMR identify substituent positions and stereoisomers. Coupling constants () reveal axial/equatorial proton arrangements .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers (e.g., 3-substituted derivatives) .
- Computational Modeling : DFT calculations predict bond angles and torsional strain, validated against experimental data .
Example : For 3-(4-iodophenyl) derivatives, NOESY correlations confirm the equatorial orientation of bulky substituents .
Q. What safety protocols are critical when handling this compound derivatives?
(Basic)
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) risks .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Eye exposure requires 15-minute rinsing .
- Storage : Keep in amber vials under nitrogen to prevent degradation .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
(Advanced)
- Variable Catalysts : Compare palladium vs. copper in cross-coupling steps. Pd(OAc)₂ may offer higher yields but requires rigorous oxygen exclusion .
- Solvent Effects : Test DMSO vs. THF for sulfonylation; polar solvents improve electrophile activation but may hydrolyze sensitive intermediates .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-alkylated products) and optimize stoichiometry .
Case Study : A 20% yield discrepancy in triazole derivatives was traced to residual moisture in acetonitrile, resolved by molecular sieves .
Q. What strategies enable enantioselective synthesis of this compound analogs?
(Advanced)
- Chiral Auxiliaries : Use (S)-BINOL-based ligands in asymmetric alkylation to achieve >90% ee .
- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester prodrugs, isolating desired enantiomers .
- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with asymmetric hydrogenation .
Q. How can computational modeling guide the design of this compound-based bioactive compounds?
(Advanced)
- Docking Studies : Predict binding affinity to neurological targets (e.g., serotonin receptors) using AutoDock Vina .
- MD Simulations : Assess conformational stability of sulfonamide derivatives in lipid bilayers (GROMACS) .
- QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., IC₅₀ values for kinase inhibition) .
Q. What bioactivity mechanisms are hypothesized for this compound derivatives?
(Advanced)
- Neuromodulation : Tropane alkaloid analogs inhibit dopamine/norepinephrine reuptake via hydrophobic interactions with transporter proteins .
- Antimicrobial Activity : Sulfonyl derivatives disrupt bacterial cell walls by binding penicillin-binding proteins (PBPs) .
- Enzyme Inhibition : Triazole-containing derivatives act as allosteric modulators of CYP450 enzymes .
Q. How do reaction conditions impact the regioselectivity of functional group additions to the bicyclic core?
(Advanced)
- Temperature : Lower temps (0°C) favor equatorial sulfonylation due to kinetic control; higher temps (50°C) promote axial products thermodynamically .
- Base Selection : Et₃N vs. DBU alters deprotonation sites, directing electrophiles to nitrogen vs. bridgehead carbons .
Table 2 : Regioselectivity Trends
Electrophile | Base | Temp | Major Product |
---|---|---|---|
ArSO₂Cl | Et₃N | 0°C | N-Sulfonamide |
ArSO₂Cl | DBU | 25°C | C3-Substituted |
Q. What analytical techniques are optimal for quantifying trace impurities in this compound batches?
(Advanced)
- HPLC-MS : Detect <0.1% impurities using C18 columns and ESI ionization .
- NMR Relaxation : H T₁ measurements identify low-concentration diastereomers .
- ICP-OES : Screen for residual metal catalysts (e.g., Pd <10 ppm) .
Q. How can researchers optimize microwave-assisted synthesis for this compound derivatives?
(Advanced)
- Power Calibration : 150–300 W maximizes energy transfer without degrading heat-sensitive intermediates .
- Solvent Selection : High-dielectric solvents (e.g., DMF) absorb microwaves efficiently, reducing reaction times by 70% .
- Scale-Up : Use continuous-flow reactors with in-line IR monitoring for real-time yield optimization .
Properties
IUPAC Name |
3-methyl-2-azabicyclo[3.2.1]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-6-4-7-2-3-8(5-7)9-6/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYXVBMJLDTMFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC(C2)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698994 | |
Record name | 3-Methyl-2-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101251-90-5 | |
Record name | 3-Methyl-2-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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